Bromodifluoroacetyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

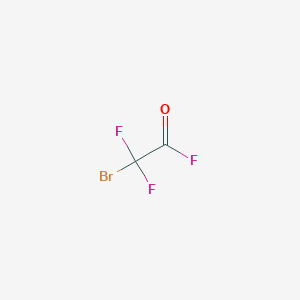

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Bromodifluoroacetyl Fluoride from Tetrafluoroethylene: A Technical Guide for Pharmaceutical and Agrochemical Research

Abstract

Bromodifluoroacetyl fluoride (BrCF₂COF) is a pivotal building block in contemporary drug discovery and materials science, enabling the introduction of the valuable bromodifluoromethyl (BrCF₂) moiety into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, with a primary focus on pathways originating from tetrafluoroethylene (TFE). We will explore the predominant two-step synthetic route, which involves the initial bromination of TFE to yield 1,2-dibromotetrafluoroethane, followed by a catalyzed oxidative cleavage using oleum. This document delineates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and summarizes critical reaction parameters. Crucially, this guide emphasizes the stringent safety protocols required for handling the hazardous materials involved, particularly the extremely flammable and explosive TFE gas. This content is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this important chemical transformation.

Introduction: The Significance of the Bromodifluoromethyl Group

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The bromodifluoromethyl (BrCF₂) group, in particular, serves as a versatile synthetic handle. It can be readily transformed into the difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) groups, or it can participate in various cross-coupling reactions, making it a highly sought-after functional group. This compound is a primary reagent for introducing this group, acting as an electrophilic source of the BrCF₂CO- unit.

Overview of Synthetic Strategy from Tetrafluoroethylene

The synthesis of this compound from tetrafluoroethylene (TFE) is not a direct conversion but rather a multi-step process. The most established and scalable pathway involves two key transformations:

-

Electrophilic Addition: The C=C double bond of TFE is first saturated via the addition of elemental bromine (Br₂). This reaction yields the stable intermediate, 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br).

-

Oxidative Cleavage: The carbon-carbon single bond of the brominated intermediate is then cleaved and oxidized using a strong oxidizing agent, typically oleum (sulfur trioxide dissolved in sulfuric acid), to form the desired acyl fluoride.

This strategic approach is visualized in the workflow below.

Caption: High-level workflow for the synthesis of this compound from TFE.

The Primary Synthetic Route: In-Depth Analysis

Part 1: Bromination of Tetrafluoroethylene

Mechanism and Rationale: The first step is the halogenation of the alkene. The electron-rich double bond of TFE attacks a bromine molecule, inducing a dipole and causing the heterolytic cleavage of the Br-Br bond. This proceeds through a cyclic bromonium ion intermediate. The resulting bromide ion (Br⁻) then attacks one of the carbon atoms from the opposite face of the bromonium ion bridge, leading to anti-addition across the double bond.[1][2] This stereospecificity is a hallmark of this mechanism. The reaction results in the formation of 1,2-dibromotetrafluoroethane.[3]

Caption: Simplified mechanism for the electrophilic addition of bromine to TFE.

Experimental Considerations: This reaction is typically performed by bubbling TFE gas through liquid bromine, often in the presence of an inert solvent or under neat conditions. Due to the high reactivity and volatility of TFE, the reaction is conducted at low temperatures to ensure controlled addition and to minimize side reactions.

Part 2: Oleum-Catalyzed Oxidative Cleavage

Mechanism and Rationale: The conversion of 1,2-dibromotetrafluoroethane to this compound is an oxidative process where the C-C bond is cleaved. Sulfur trioxide (SO₃), the active component of oleum, acts as a powerful electrophile and Lewis acid. It coordinates to one of the fluorine atoms, facilitating its abstraction and leading to the formation of a carbocation intermediate. A subsequent rearrangement and reaction with another SO₃ molecule leads to the cleavage of the C-C bond and the formation of the acyl fluoride.[3]

The reaction is often catalyzed by mercury salts, such as mercuric oxide (HgO).[4][5] The catalyst is believed to assist in the initial halogen abstraction, lowering the activation energy for the reaction and significantly improving the conversion rate. In the absence of a catalyst like HgO, the conversion of the starting material is reported to be very low.[5]

Detailed Experimental Protocols

Disclaimer: These protocols involve extremely hazardous materials. All operations must be conducted by trained personnel in a specialized chemical laboratory with appropriate engineering controls (e.g., fume hood, blast shield) and personal protective equipment.

Protocol 1: Synthesis of 1,2-Dibromotetrafluoroethane

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a gas inlet tube extending below the surface of the reaction mixture, a dry ice/acetone condenser, and a thermometer. The outlet of the condenser should be connected to a scrubbing system to neutralize any unreacted bromine or TFE.

-

Reagent Charging: In a well-ventilated fume hood, charge the flask with elemental bromine (1.0 eq). Cool the flask to 0-5 °C using an ice bath.

-

Reaction: Slowly bubble tetrafluoroethylene (TFE) gas (1.0-1.2 eq) through the cooled bromine. Maintain the temperature below 10 °C throughout the addition. The characteristic dark red-brown color of bromine will fade as the reaction proceeds.

-

Completion and Workup: Continue the TFE addition until the bromine color has completely disappeared. Allow the mixture to warm to room temperature. The resulting crude 1,2-dibromotetrafluoroethane is often used directly in the next step without further purification. If necessary, it can be purified by distillation.

Protocol 2: Synthesis of this compound

-

Apparatus Setup: Set up a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a cold trap (cooled with dry ice/acetone or liquid nitrogen) to collect the volatile product.

-

Reagent Charging: Charge the reaction flask with 60% oleum (containing 60% free SO₃ by weight) and a catalytic amount of mercuric oxide (HgO) (e.g., ~1 mol%).[5]

-

Reaction: Heat the oleum-catalyst mixture to 40-50 °C. Add the crude 1,2-dibromotetrafluoroethane (1.0 eq) dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature between 70-80 °C.[4]

-

Product Collection: this compound is a low-boiling point gas/liquid that will distill from the reaction mixture as it is formed. Collect the product in the cold trap. The reaction is typically driven to completion over several hours.[4][5]

-

Purification: The collected product can be purified by fractional distillation to remove any co-distilled starting material or byproducts.

Data Summary and Characterization

The following table summarizes key data for the synthesis and properties of this compound.

| Parameter | Value | Reference(s) |

| Starting Material | Tetrafluoroethylene (TFE) | [3] |

| Intermediate | 1,2-Dibromotetrafluoroethane | [3] |

| Oxidizing Agent | Oleum (50-70% SO₃) | [4] |

| Catalyst | Mercuric Oxide (HgO) | [5] |

| Reaction Temperature | 40-100 °C | [4] |

| Typical Yield | Varies; can exceed 60% from intermediate | [5] |

| Product CAS Number | 38126-07-7 | [6] |

| Molecular Formula | C₂BrF₃O | [6] |

| Molecular Weight | 176.92 g/mol | [6] |

Critical Safety Considerations

The synthesis of this compound involves multiple, severe hazards. A thorough risk assessment must be performed before commencing any experimental work.

Handling Tetrafluoroethylene (TFE)

-

Extreme Flammability & Explosion Hazard: TFE is an extremely flammable gas that can form explosive mixtures with air.[7][8] Even in the absence of oxygen, it can explosively decompose to carbon and carbon tetrafluoride, a reaction that can be initiated by heat, pressure, or ignition sources.[9][10]

-

Safety Precautions:

-

Always handle TFE in a well-ventilated area, away from all ignition sources (sparks, open flames, hot surfaces).[7][11]

-

Use explosion-proof equipment and non-sparking tools.[9]

-

TFE is typically stored with an inhibitor (e.g., limonene) to prevent spontaneous polymerization, which can be violent.

-

Adiabatic compression can detonate TFE; therefore, pressurized TFE should never be rapidly introduced into a lower-pressure system.[10]

-

Personnel must be trained on the specific hazards of TFE and emergency procedures.[9]

-

Handling Bromine and Oleum

-

Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns on contact with skin and is extremely harmful if inhaled. All handling must be done in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

-

Oleum (SO₃/H₂SO₄): A powerfully corrosive and oxidizing substance. It reacts violently with water, releasing significant heat and toxic fumes. Use with extreme caution, employing full acid-resistant PPE.

Alternative Synthetic Approaches

While the bromination/oleum-oxidation route is common, other methods have been explored. One notable alternative involves reacting tetrafluoroethylene with bromine chloride in chlorosulfonic acid. This forms a 2-bromotetrafluoroethyl chlorosulfate intermediate, which can then be converted to derivatives of bromodifluoroacetic acid, implying the formation of the acyl halide as a transient species.[12][13] This pathway avoids the use of highly toxic mercury catalysts but introduces other highly corrosive and hazardous reagents.

Conclusion

The synthesis of this compound from tetrafluoroethylene is a robust but hazardous process that provides access to a valuable fluorinated building block. The primary route through 1,2-dibromotetrafluoroethane and subsequent oleum-mediated oxidative cleavage is well-documented and effective. The success of this synthesis hinges not only on careful control of reaction parameters but, more importantly, on an unwavering commitment to rigorous safety protocols. The extreme hazards associated with TFE, in particular, demand specialized equipment and a deep understanding of its chemical instability. For researchers in the pharmaceutical and agrochemical sectors, mastering this synthesis unlocks significant potential for the development of novel, high-performance molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 4. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. airgas.com [airgas.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. Volume # 3(124), May - June 2019 — "Preparation of 2-Bromoethyl Tetrafluorochlorosulfate for the Synthesis of Bromodifluoroacetic Acid Derivatives" [notes.fluorine1.ru]

- 13. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of bromodifluoroacetyl fluoride (CAS Number: 38126-07-7), a versatile and highly reactive building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this important fluorinated reagent, with a focus on providing practical insights and actionable protocols.

Introduction: The Strategic Importance of the Bromodifluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] this compound serves as a compact and efficient reagent for the introduction of the valuable bromodifluoroacetyl moiety, which can be further transformed into a variety of other functional groups. This guide will provide the foundational knowledge necessary to effectively utilize this reagent in complex synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

This compound is a low-boiling point liquid or gas at room temperature, necessitating careful handling and storage.[4][5] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 38126-07-7 | [1] |

| Molecular Formula | C₂BrF₃O | [6] |

| Molecular Weight | 176.92 g/mol | [6] |

| Boiling Point | -2 to 0 °C (Predicted) | [4] |

| Density | 2.004 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Gas | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

A detailed study of the gas-phase FTIR spectrum of this compound has been conducted.[7] The most prominent absorption band is observed at 1887 cm⁻¹, which is assigned to the C=O stretching vibration.[7] The C-F stretching vibrations give rise to strong absorptions in the 1300-1100 cm⁻¹ region.[8][9] A comparison of experimental and simulated IR spectra suggests that the gauche conformer is the predominant form of the molecule in the gas phase.[7]

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative technique for characterizing this compound. Due to the wide chemical shift range of ¹⁹F NMR, distinct signals are expected for the fluorine atoms of the -CF₂Br group and the acyl fluoride (-C(O)F).[10][11] The acyl fluoride fluorine typically appears in the range of -70 to -20 ppm relative to CFCl₃.[12] The -CF₂Br fluorine atoms will exhibit their own characteristic chemical shift, and coupling between all three fluorine atoms is expected.[10]

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, two carbon signals are expected. The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms of the -CF₂Br group and as a doublet due to coupling with the acyl fluoride fluorine. The -CF₂Br carbon will appear as a triplet due to coupling to the two directly attached fluorine atoms and as a doublet from the acyl fluoride fluorine.[13][14] The C-F coupling constants in fluorinated compounds can be quite large, which aids in structural assignment.[13]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the patent literature. These methods often involve the reaction of highly fluorinated precursors with strong acids or oxidizing agents.

Synthesis from Bromotrifluoroethene

One documented method involves the gas-phase reaction of bromotrifluoroethene (CF₂=CFBr) with molecular oxygen, initiated by either NO₂ or CF₃OF.[7] This approach highlights a free-radical pathway to the target molecule.

Synthesis from Halogenated Ethanes

Patents describe the preparation of this compound from more saturated precursors. For instance, the reaction of 1,1,2-trifluoro-1,2-dibromo-2-chloroethane (BrCF₂CFClBr) with oleum (a solution of sulfur trioxide in sulfuric acid) in the presence of a mercury catalyst has been reported to yield this compound.[15][16] The product is a gas that evolves from the reaction mixture and can be trapped.[16]

Another patented method involves the decomposition of CF₂BrCFClBr or CF₂BrCF₂Br with 60% oleum in the presence of various metal sulfate catalysts.[16]

Illustrative Laboratory-Scale Synthesis Protocol (Conceptual)

Disclaimer: The following is a conceptual protocol based on literature descriptions and should be adapted and optimized with strict adherence to all laboratory safety protocols.

Objective: To synthesize this compound from 1,1,2-trifluoro-1,2-dibromo-2-chloroethane.

Materials:

-

1,1,2-trifluoro-1,2-dibromo-2-chloroethane

-

40% Oleum (SO₃ in H₂SO₄)

-

Mercuric oxide (HgO)

-

Dry ice/acetone bath

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for gas evolution and trapping

Procedure:

-

Set up a reaction flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a cold trap (e.g., a condenser or U-tube cooled with a dry ice/acetone bath). Ensure the entire apparatus is dry and under an inert atmosphere.

-

Charge the reaction flask with 1,1,2-trifluoro-1,2-dibromo-2-chloroethane and a catalytic amount of mercuric oxide.

-

Slowly add the 40% oleum to the stirred reaction mixture from the dropping funnel. The addition should be controlled to manage the rate of gas evolution.

-

Gently warm the reaction mixture to the temperature specified in the relevant literature (e.g., 75 °C) to facilitate the reaction and the evolution of this compound gas.[16]

-

The gaseous product is passed through the cold trap, where it condenses as a liquid.

-

The collected liquid should be stored in a tightly sealed container at low temperature due to its volatility.

-

Characterize the product by IR and NMR spectroscopy to confirm its identity and purity.

Reactivity and Mechanistic Considerations

This compound is a potent electrophile, and its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon.[5][17][18]

Nucleophilic Acyl Substitution

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[19] This is followed by the elimination of the fluoride ion, which is a reasonably good leaving group in this context, to afford the substituted product.[19]

This reactivity allows for the synthesis of a wide range of bromodifluoroacetic acid derivatives, such as esters (from alcohols), amides (from amines), and the parent acid (from hydrolysis).

Transformations at the Bromodifluoromethyl Group

The bromine atom in the bromodifluoromethyl group can also participate in a variety of transformations, including radical reactions and nucleophilic substitution, further expanding the synthetic utility of this reagent.

Applications in Drug Development and Advanced Synthesis

The gem-difluoromethylene group is a key structural motif in many modern pharmaceuticals and agrochemicals.[3][20][21] It can serve as a bioisostere for a carbonyl group or an ether linkage, and its presence often enhances metabolic stability.[22] this compound is a valuable precursor for the synthesis of molecules containing this important functional group.

Synthesis of Bioactive Heterocycles

Many bioactive molecules are heterocyclic in nature. This compound and its derivatives can be used in cyclization reactions to form fluorinated heterocycles, which are of significant interest in medicinal chemistry.

Precursor to Difluoromethylated Compounds

Following the introduction of the bromodifluoroacetyl group, the bromine atom can be reductively removed to generate a difluoromethyl ketone, which can then be further elaborated.

Safety, Handling, and Storage

This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions.

-

Handling: Due to its volatility and reactivity, it should be handled in a well-ventilated fume hood.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7] Due to its low boiling point, refrigeration is recommended.

-

Hazards: As an acyl halide, it is expected to be corrosive and a lachrymator. It will react with moisture to produce hydrogen fluoride, which is highly corrosive and toxic.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex fluorinated molecules. Its ability to efficiently introduce the bromodifluoroacetyl group opens up a wide range of synthetic possibilities for researchers in academia and industry, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential.

References

- 1. scbt.com [scbt.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl bromodifluoroacetate(667-27-6) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 16. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of bromodifluoroacetyl fluoride

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride for Advanced Synthesis

Introduction: A Versatile Fluorinated Building Block

This compound (CAS RN: 38126-07-7) is a highly reactive, low-boiling point gas that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its structure uniquely combines the features of an acyl fluoride with a bromodifluoromethyl group, making it a powerful reagent for the introduction of the valuable -C(O)CF2Br moiety. This guide provides an in-depth analysis of its physical and chemical properties, safe handling protocols, and applications, with a focus on empowering researchers in drug discovery and advanced materials science. The strategic incorporation of fluorine is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] Reagents like this compound are instrumental in this pursuit, enabling precise modifications to lead compounds.

PART 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory. This compound is a volatile substance requiring careful handling.[1][2]

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-2,2-difluoroacetyl fluoride | [6] |

| CAS Number | 38126-07-7 | [6][7][8][9] |

| Molecular Formula | C₂BrF₃O | [6][7][8] |

| Molecular Weight | 176.92 g/mol | [1][6][7][8][9] |

| Canonical SMILES | C(=O)(C(F)(F)Br)F | [6] |

| InChIKey | REOFZGQDJKOKFI-UHFFFAOYSA-N | [6] |

Physical Characteristics

| Property | Value | Notes | Source(s) |

| Physical State | Gas | At standard temperature and pressure. | [1] |

| Boiling Point | -2 to 0 °C | Volatility necessitates handling as a gas or condensed at low temperatures. | [2] |

| Density (Predicted) | 2.004 ± 0.06 g/cm³ | This is a computationally predicted value. | [2] |

PART 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its high reactivity, primarily centered around the electrophilic acyl fluoride carbon. As an acyl halide, it is a potent acylating agent.

Nucleophilic Acyl Substitution

The carbonyl carbon is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its application in synthesis. It readily reacts with a variety of nucleophiles, including alcohols, amines, and carbanions, to introduce the bromodifluoroacetyl group.[10]

-

Reaction with Alcohols: In the presence of a base or by direct reaction, it forms bromodifluoroacetate esters. This is a common transformation, converting the volatile acyl fluoride into a more stable and synthetically versatile ester.[11]

-

Reaction with Amines: It reacts vigorously with primary and secondary amines to yield the corresponding bromodifluoroacetamides. This reaction is fundamental for incorporating the fluorinated moiety into peptide-like structures or other amine-containing drug candidates.

-

Hydrolysis: this compound is highly sensitive to moisture. It will readily hydrolyze in the presence of water to form bromodifluoroacetic acid and hydrogen fluoride (HF). This necessitates handling under strictly anhydrous conditions. The generation of HF, a corrosive and toxic substance, is a significant safety concern.[11]

Stability and Decomposition

Under normal storage conditions in a cool, dry environment, this compound is stable. However, it is incompatible with strong oxidizing agents, bases, and moisture. Thermal decomposition can release toxic and corrosive fumes, including hydrogen fluoride and hydrogen bromide.[12]

Spectroscopic Characterization

The structural identity and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

-

FTIR Spectroscopy: The compound has been studied in detail by gas-phase FTIR spectroscopy, which is crucial for identifying the characteristic carbonyl (C=O) stretching frequency and C-F bond vibrations.[13]

-

NMR Spectroscopy: ¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15] The molecule would show distinct signals for the two different fluorine environments (the -CF₂Br group and the acyl fluoride -C(O)F), with characteristic splitting patterns due to F-F coupling. ¹³C and ¹H NMR (for its derivatives) are also vital for full structural elucidation.

PART 3: Experimental Protocol: Synthesis of Ethyl Bromodifluoroacetate

This protocol details the conversion of this compound to its corresponding ethyl ester, a more stable and commonly used synthetic intermediate. This procedure is adapted from principles of acyl halide reactions.[11]

Causality: The highly electrophilic acyl fluoride is readily attacked by the nucleophilic oxygen of ethanol. The reaction is typically performed at low temperature to control the exothermicity and minimize side reactions. Trapping the gaseous acyl fluoride in the alcohol is an effective method for this transformation.[11]

Materials and Equipment

-

This compound (gas)

-

Absolute Ethanol (anhydrous, 200 proof)

-

Dry Ice / Acetone bath

-

Schlenk line or inert gas (Argon/Nitrogen) manifold

-

Three-neck round-bottom flask equipped with a gas inlet, a gas dispersion tube, and a septum

-

Magnetic stirrer and stir bar

Step-by-Step Procedure

-

System Preparation: Assemble the three-neck flask under an inert atmosphere. Flame-dry the glassware under vacuum and backfill with argon or nitrogen to ensure all atmospheric moisture is removed.

-

Solvent Addition: Add anhydrous ethanol to the flask via syringe.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Begin stirring the ethanol.

-

Reagent Introduction: Slowly bubble a known quantity of this compound gas through the cold ethanol using the gas dispersion tube. The gas will be trapped and react in the solution. Monitor the reaction progress by ¹⁹F NMR of aliquots, if feasible.

-

Reaction Quench & Warm-up: Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.

-

Work-up: The resulting solution of ethyl bromodifluoroacetate in ethanol can often be used directly in subsequent steps. For isolation, the excess ethanol can be removed under reduced pressure. The crude product can be purified by fractional distillation.

-

Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.

Self-Validation and Trustworthiness

This protocol is self-validating through the characterization step. The expected spectroscopic data for ethyl bromodifluoroacetate provides a clear benchmark for success. The purity analysis via GC-MS confirms the efficiency of the purification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethyl bromodifluoroacetate.

PART 4: Safety, Handling, and Storage

This compound and its related compounds are hazardous and must be handled with extreme care.

-

Hazard Profile: As an acyl halide, it is corrosive and causes severe skin and eye burns. Inhalation can cause burning sensations, coughing, and shortness of breath. Its hydrolysis product, hydrogen fluoride (HF), is acutely toxic and requires specialized first aid (calcium gluconate gel).[16]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, impermeable gloves (e.g., neoprene or nitrile), and tightly fitting safety goggles along with a face shield.[16]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container, away from moisture and incompatible materials like bases and oxidizing agents. Plastic containers may become brittle over time and should be inspected regularly.[17]

-

Spill Response: Spills should be neutralized with a suitable absorbent material like sodium carbonate (soda ash). Do not use silica-based absorbents (like sand or kitty litter), as HF reacts with silica to produce toxic silicon tetrafluoride gas.[17]

PART 5: Applications in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[4][5][18] this compound provides a direct route to molecules containing the difluoromethyl group, which is of particular interest.

-

Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH.[5] This can impact solubility, cell membrane permeability, and target binding affinity.

-

Conformational Control: The introduction of sterically demanding fluorine atoms can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for its target protein.[5]

Derivatives of this compound, such as amides and esters, are key intermediates in the synthesis of complex fluorinated pharmaceuticals, contributing to advancements in oncology, virology, and neuroscience.[4][19]

Conclusion

This compound is a potent but hazardous reagent with significant utility in synthetic chemistry. Its value lies in its ability to efficiently deliver the bromodifluoroacetyl moiety, a key pharmacophore in modern drug design. A comprehensive understanding of its physical properties, chemical reactivity, and stringent safety requirements is paramount for its successful application. By leveraging its unique reactivity, researchers can continue to innovate and develop next-generation therapeutics and advanced materials.

References

- 1. Bromo(difluoro)acetyl fluoride | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 38126-07-7 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 38126-07-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. scbt.com [scbt.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Page loading... [wap.guidechem.com]

- 11. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. biophysics.org [biophysics.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. ehs.yale.edu [ehs.yale.edu]

- 17. ehs.wisc.edu [ehs.wisc.edu]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bromodifluoroacetyl chloride - Wikipedia [en.wikipedia.org]

bromodifluoroacetyl fluoride molecular weight and formula

An In-Depth Technical Guide to Bromodifluoroacetyl Fluoride (C₂BrF₃O) for Advanced Synthesis

Introduction

This compound (C₂BrF₃O) is a highly reactive, fluorinated gas that serves as a specialized building block in advanced organic synthesis.[1][2] Its significance lies in its ability to introduce the bromodifluoromethyl group into complex molecules, a moiety of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug discovery, often employed to enhance critical properties such as metabolic stability, binding affinity, and bioavailability.[3][4][5]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond basic data to explore the causality behind its synthesis, its distinct reactivity, and its practical application, grounded in authoritative scientific literature.

Part 1: Core Physicochemical and Structural Data

Understanding the fundamental properties of this compound is essential for its effective use. The compound is a colorless gas at standard conditions, a physical property that dictates its handling and reaction setup.[1][2] Its high reactivity stems from the electrophilic nature of the carbonyl carbon, which is further activated by three electron-withdrawing fluorine atoms and a bromine atom.

Molecular Structure

References

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide to Safe Handling and Emergency Response

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of Bromodifluoroacetyl Fluoride

This compound (CAS No. 38126-07-7) is a halogenated acyl fluoride that serves as a valuable reagent in organic synthesis, particularly in the introduction of the bromodifluoroacetyl moiety into molecules of interest in pharmaceutical and agrochemical development.[1][2][3] Its unique combination of a reactive acyl fluoride and a bromodifluoromethyl group allows for a range of chemical transformations. However, this reactivity also presents significant safety challenges. Acyl fluorides, while often considered more stable and easier to handle than their chloride counterparts, are still highly reactive compounds.[4][5][6] The presence of bromine and fluorine atoms on the acetyl backbone further complicates its hazard profile.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its safe handling.

| Property | Value | Source |

| CAS Number | 38126-07-7 | [1][2][9] |

| Molecular Formula | C₂BrF₃O | [1][2][9] |

| Molecular Weight | 176.92 g/mol | [1][2][9] |

| IUPAC Name | 2-bromo-2,2-difluoroacetyl fluoride | [9] |

| Synonyms | Bromo(difluoro)acetyl fluoride | [9] |

Part 2: Hazard Identification and Analysis

The primary hazards associated with this compound stem from its corrosivity, reactivity with water, and the potential for the release of toxic fluoride ions.

Corrosivity and Reactivity

Based on the properties of the analogous compound, bromodifluoroacetyl chloride, this compound is expected to be highly corrosive and cause severe burns upon contact with skin and eyes. Acyl halides are the most reactive of the carboxylic acid derivatives and react readily with nucleophiles.[8][10]

-

Reaction with Water: A critical and immediate hazard is its reaction with water, including moisture in the air or on skin, to produce hydrofluoric acid (HF) and bromodifluoroacetic acid.[7][8] HF is an extremely corrosive and toxic substance that can cause severe, painful burns and systemic toxicity.[11][12][13]

-

Incompatible Materials: this compound should be considered incompatible with strong oxidizing agents, strong acids, alcohols, amines, and strong bases.[7] Reactions with these materials can be vigorous and exothermic.

Toxicological Profile

While specific toxicological data for this compound is not available, the toxicity of its potential hydrolysis product, the fluoride ion, is well-documented and severe.

-

Acute Toxicity: Inhalation of vapors is likely to cause severe irritation to the respiratory tract.[7] Ingestion would cause corrosive burns to the gastrointestinal tract.

-

Systemic Fluoride Toxicity: Upon absorption, the fluoride ion can bind with calcium, leading to hypocalcemia.[14] This can have severe consequences, including cardiac arrhythmias and respiratory paralysis.[14] The lethal dose of sodium fluoride for an adult is estimated to be 5 to 10 grams.[15]

-

Chronic Toxicity: Chronic exposure to high levels of fluoride can lead to skeletal fluorosis, a condition characterized by the weakening of bones.[15] There is also ongoing research into the potential neurodevelopmental effects of fluoride.[16][17]

Part 3: Safe Handling and Storage Protocols

Strict adherence to established safety protocols is paramount when working with this compound.

Engineering Controls

-

All manipulations of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with the skin, eyes, and respiratory system.

| PPE Component | Specifications | Rationale |

| Gloves | Double-gloving is recommended. An inner nitrile glove and an outer glove made of neoprene or butyl rubber. | Provides protection against incidental contact. Neoprene and butyl rubber offer good resistance to acids and organic compounds.[13] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face.[11] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended. | Protects the skin from potential splashes.[11] |

| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be available for emergency situations. | Provides respiratory protection in the event of a large spill or release. |

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

The container must be kept tightly closed to prevent reaction with atmospheric moisture.

-

Store in the original packaging, which should be made of a compatible material (e.g., polyethylene). Do not store in glass containers, as HF, a potential hydrolysis product, etches glass.[13]

Experimental Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.

Part 4: Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: Close the fume hood sash and restrict access to the area.

-

Assess: From a safe distance, assess the size and nature of the spill. Do not attempt to clean up a large spill without proper training and equipment.

-

Small Spills (inside a fume hood):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Neutralize the spill with a suitable absorbent material such as sodium bicarbonate or a commercial spill kit designed for acids. Do not use silica-based absorbents (like sand or vermiculite) as they can react with HF to produce toxic silicon tetrafluoride gas.[12]

-

Carefully collect the absorbed material into a designated hazardous waste container.

-

-

Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

First Aid

The following diagram illustrates the decision-making process for first aid in case of exposure.

Caption: Decision tree for immediate first aid actions following exposure to this compound.

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. A thorough understanding of its reactivity, corrosivity, and the severe toxicity of its potential byproducts is essential for its safe use. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this valuable reagent.

References

- 1. 38126-07-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Reactivity of acyl halides [qorganica.es]

- 9. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. emedicine.medscape.com [emedicine.medscape.com]

- 15. Fluoride toxicity - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of bromodifluoroacetyl fluoride with nucleophiles

An In-Depth Technical Guide to the Reactivity of Bromodifluoroacetyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BrCF₂C(O)F) is a highly reactive and versatile reagent of significant interest in the synthesis of fluorinated organic compounds.[1][2] Its utility stems from the presence of a highly electrophilic carbonyl carbon, activated by three electron-withdrawing fluorine atoms and a bromine atom. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and the application of its derivatives in medicinal chemistry. The strategic introduction of the bromodifluoromethyl moiety (BrCF₂-) can profoundly influence the physicochemical and biological properties of molecules, making this reagent a valuable tool in drug discovery and development.[3][4]

Introduction: The Unique Profile of this compound

This compound is a halogenated acyl fluoride with the chemical formula C₂BrF₃O.[2] The molecule's reactivity is dominated by the acyl fluoride group, which is a highly reactive derivative of a carboxylic acid. The presence of the adjacent difluoromethylene group (-CF₂-) significantly enhances the electrophilicity of the carbonyl carbon due to the strong inductive effect of the fluorine atoms. This heightened reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions.[5][6]

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[3][4] The gem-difluoromethylene (-CF₂-) group, in particular, is often used as a bioisostere for carbonyl groups or ether linkages.[7] this compound serves as a key building block for introducing the valuable bromodifluoromethyl functional group into a wide range of molecular scaffolds.

Core Principles of Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[8][9] This mechanism generally proceeds through a two-step addition-elimination process.

-

Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient, high-energy tetrahedral intermediate.[5][6]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the fluoride ion (F⁻) is the leaving group.

The overall reaction rate and outcome are governed by the nucleophilicity of the attacking species and the stability of the leaving group.[5] The high electronegativity of the fluorine atoms in the BrCF₂- group stabilizes the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate, thereby facilitating the initial nucleophilic attack.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Emergence of Bromodifluoroacetyl Fluoride in Radical Difluoromethylation: A Mechanistic and Practical Guide

For Immediate Release

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Difluoromethylation using Bromodifluoroacetyl Fluoride.

The strategic incorporation of the difluoromethyl (CF2H) group into organic molecules represents a paramount advancement in modern medicinal chemistry. Valued as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, the CF2H moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This guide provides a comprehensive technical overview of a promising yet nuanced reagent in the chemist's arsenal: this compound. We will delve into the core mechanisms by which this reagent can be harnessed to generate the coveted difluoromethyl radical, offering field-proven insights into its activation and subsequent reactivity.

The Imperative of Difluoromethylation in Drug Discovery

The unique electronic properties of the difluoromethyl group, stemming from the high electronegativity of the two fluorine atoms, render it a valuable functional group in drug design. It can modulate the pKa of neighboring functionalities, participate in hydrogen bonding, and improve pharmacokinetic profiles.[2] Consequently, the development of robust and versatile methods for the introduction of the CF2H group is a subject of intense research.[3] While a variety of reagents have been developed for this purpose, this compound presents an intriguing, albeit less explored, precursor for radical-based difluoromethylation strategies.

Unraveling the Mechanistic Pathways: From Precursor to Radical

The utility of this compound as a difluoromethylating agent hinges on the controlled generation of a reactive difluoromethyl species. Based on established principles of physical organic chemistry and drawing parallels with the behavior of structurally similar halo-fluoro-acetyl derivatives, we can propose three primary mechanistic pathways for the generation of the key difluoromethyl radical intermediate.

Pathway A: Photolytic Homolytic Cleavage

The most direct route to a radical species from this compound is through the homolytic cleavage of the carbon-bromine bond upon photolysis. The C-Br bond is significantly weaker than the C-F and C-C bonds within the molecule, making it the most likely point of fragmentation under UV irradiation.

Mechanism:

-

Photoexcitation: this compound absorbs a photon of appropriate energy, leading to an excited electronic state.

-

Homolytic Cleavage: In the excited state, the C-Br bond undergoes homolysis, generating a difluoroacetyl radical and a bromine radical.

This pathway is analogous to the well-documented photolytic generation of radicals from other bromo-fluoro compounds.

dot

Caption: Photolytic activation of this compound.

Pathway B: Single Electron Transfer (SET) Reduction

Single electron transfer from a suitable reductant, often a photocatalyst in its excited state or a chemical reductant, offers a milder and more controlled method for radical generation. This approach is central to many modern photoredox catalysis reactions.[4][5]

Mechanism:

-

Formation of the Reductant: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*), which is a potent reductant.

-

Single Electron Transfer: The excited photocatalyst (PC*) transfers a single electron to the this compound molecule.

-

Dissociative Electron Attachment: The resulting radical anion is unstable and rapidly fragments, cleaving the weak C-Br bond to release a bromide anion and the difluoroacetyl radical.

The feasibility of this pathway is supported by studies on related brominated fluoro-organic compounds where SET reduction is a common initiation step.

dot

Caption: Single Electron Transfer (SET) reduction pathway.

Pathway C: Decarbonylative Difluoromethylation

A crucial subsequent step, or a concerted process in some cases, is the loss of carbon monoxide (decarbonylation) from the initially formed difluoroacetyl radical (•CF2C(O)F) to generate the desired difluoromethyl radical (•CF2H) after hydrogen atom abstraction. Decarbonylative processes are well-precedented in the chemistry of acyl radicals and are often facile.[6]

Mechanism:

-

Formation of the Acyl Radical: The difluoroacetyl radical is generated via either photolytic cleavage or SET reduction as described above.

-

Decarbonylation: The difluoroacetyl radical undergoes decarbonylation to form a difluoromethyl radical and carbon monoxide.

-

Hydrogen Atom Abstraction: The highly reactive difluoromethyl radical abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent, additive) to yield the difluoromethyl group incorporated into the product.

The efficiency of this pathway is contingent on the rate of decarbonylation relative to other potential reactions of the acyl radical.

dot

Caption: Decarbonylative route to the difluoromethyl radical.

Experimental Protocols and Considerations

While specific, optimized protocols for the use of this compound in radical difluoromethylation are not yet widely published, we can extrapolate from established procedures for similar transformations. The following provides a general framework for researchers seeking to explore this reagent.

General Protocol for Photoredox-Mediated Difluoromethylation

This protocol is based on typical conditions for visible-light-induced radical reactions.

Materials:

-

Substrate (e.g., alkene, heteroarene)

-

This compound

-

Photocatalyst (e.g., fac-Ir(ppy)3, Ru(bpy)3Cl2)

-

Solvent (degassed, anhydrous, e.g., DMF, MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Visible light source (e.g., blue LEDs)

Procedure:

-

To an oven-dried reaction vessel, add the substrate (1.0 equiv), photocatalyst (1-5 mol%), and a magnetic stir bar.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add anhydrous, degassed solvent via syringe.

-

Add this compound (1.5-2.0 equiv) via syringe.

-

Irradiate the reaction mixture with a visible light source at a controlled temperature, ensuring efficient stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, quench the reaction and proceed with standard workup and purification procedures.

Self-Validating System: The progress of the reaction can be monitored by the consumption of the starting material and the formation of the difluoromethylated product. Control experiments, such as running the reaction in the dark or in the absence of the photocatalyst, should be performed to confirm the necessity of light and the catalyst, thereby validating the proposed photoredox pathway.

Quantitative Data Summary

The following table summarizes key parameters for common photocatalysts used in radical generation, which are relevant for the proposed SET pathway.

| Photocatalyst | Excitation Wavelength (nm) | Excited State Potential (V vs. SCE) |

| fac-Ir(ppy)₃ | ~450 (Blue) | -1.73 |

| [Ru(bpy)₃]²⁺ | ~452 (Blue) | -0.81 |

Note: The excited state potential indicates the reducing power of the excited photocatalyst. A more negative potential signifies a stronger reductant.

Conclusion and Future Outlook

This compound holds considerable potential as a precursor for radical difluoromethylation. The mechanistic pathways outlined in this guide—photolytic cleavage, single electron transfer reduction, and subsequent decarbonylation—provide a solid theoretical framework for the rational design of novel synthetic methodologies. Further experimental investigation is required to fully elucidate the operative mechanism(s) under various reaction conditions and to optimize protocols for a broad range of substrates. As the demand for sophisticated fluorinated molecules continues to grow, the exploration of underutilized reagents like this compound will be crucial in expanding the synthetic chemist's toolkit and accelerating the discovery of new therapeutics and advanced materials.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Catalyzed Decarboxylative Trifluoromethylation of Propargyl Bromodifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Unique Lens of ¹⁹F NMR in Chemical Science

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of Bromodifluoroacetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry and drug discovery, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful technique.[1] The fluorine-19 nucleus possesses ideal properties for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio that affords a sensitivity nearly 83% that of protons.[2][3] What truly sets ¹⁹F NMR apart is its vast chemical shift range—spanning over 800 ppm—which dramatically reduces signal overlap and provides exquisite sensitivity to the local electronic environment.[3][4] This sensitivity makes ¹⁹F NMR an indispensable tool for characterizing fluorinated molecules, which are of increasing importance in pharmaceuticals, agrochemicals, and advanced materials.[2]

This guide provides an in-depth technical exploration of the ¹⁹F NMR characteristics of a specific, highly functionalized molecule: this compound (BrCF₂COF). As a reactive acyl fluoride containing two distinct fluorine environments, this compound serves as an excellent case study for understanding the subtle interplay of electronic factors that govern ¹⁹F chemical shifts. We will delve into the theoretical underpinnings of these shifts, provide field-proven experimental protocols for acquiring high-quality data for this reactive species, and offer insights into interpreting the resulting spectra.

Pillar 1: Theoretical Foundations of ¹⁹F Chemical Shifts

The chemical shift (δ) in ¹⁹F NMR is a precise measure of the local magnetic field experienced by a fluorine nucleus, which is modulated by the surrounding electron density. This local field opposes the external magnetic field, an effect known as shielding.

-

Shielding & Deshielding: High electron density around a nucleus creates a strong local magnetic field, shielding it from the external field and causing an upfield shift to a lower ppm value (more negative).[2] Conversely, electron-withdrawing groups decrease electron density, deshielding the nucleus and causing a downfield shift to a higher ppm value (more positive).[2]

-

Electronegativity and Inductive Effects: The extreme electronegativity of fluorine is a dominant factor. However, the chemical shift is profoundly influenced by the electronegativity of neighboring atoms. Attaching fluorine to highly electronegative substituents, such as oxygen or other halogens, leads to significant deshielding (downfield shifts).[2]

-

Magnetic Anisotropy: Electron currents in adjacent anisotropic groups, particularly π-systems like carbonyls (C=O) and aromatic rings, generate their own magnetic fields.[5] Depending on the fluorine nucleus's position relative to this field, it can be either shielded or deshielded. This through-space effect is critical for acyl fluorides.

-

Solvent and Temperature Effects: The polarity of the solvent and the sample temperature can influence intermolecular interactions and conformational equilibria, leading to measurable changes in chemical shifts.[3]

Pillar 2: In-Depth Analysis of this compound (BrCF₂COF)

This compound (CAS 38126-07-7) is a reactive chemical intermediate featuring two electronically distinct fluorine environments: the difluoromethyl group (-CF₂Br) and the acyl fluoride group (-COF).[6] Understanding its ¹⁹F NMR spectrum requires analyzing each environment separately and considering their interaction.

Caption: Molecular structure of BrCF₂COF highlighting the two distinct fluorine environments.

Predicted Chemical Shifts and Rationale

| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Rationale |

| Acyl Fluoride (-F -C=O) | +40 to +20 ppm | The fluorine atom is directly attached to a carbonyl carbon. The powerful electron-withdrawing nature and magnetic anisotropy of the C=O group cause significant deshielding, resulting in a downfield shift into the positive ppm range.[7][8] |

| Bromodifluoromethyl (-CF ₂Br) | -60 to -80 ppm | The fluorines are on an sp³-hybridized carbon. They are deshielded by the adjacent electronegative bromine atom and the acyl group. This range is typical for fluorines in such aliphatic halogenated environments.[9] |

Note on Sign Convention: This guide adheres to the modern convention where upfield shifts (higher shielding) are negative, and downfield shifts (lower shielding) are positive, relative to the CFCl₃ reference at 0.00 ppm.[10]

Spin-Spin Coupling (J-Coupling)

A key feature of the BrCF₂COF spectrum will be the spin-spin coupling between the two non-equivalent fluorine environments.

-

Multiplicity: The single acyl fluoride (-COF) signal will be split into a triplet by the two equivalent fluorines of the -CF₂Br group. The two equivalent fluorines of the -CF₂Br group will have their signal split into a doublet by the single acyl fluoride.

-

Coupling Constant (⁴JFF): This coupling occurs over four bonds (F-C-C-F). Such long-range ¹⁹F-¹⁹F coupling is common and typically falls in the range of 5-15 Hz.[3] The precise value provides valuable structural confirmation.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring a high-quality ¹⁹F NMR spectrum of a reactive species like this compound demands meticulous technique. Acyl fluorides are susceptible to hydrolysis and can be corrosive.[11][12]

Caption: A validated workflow for the ¹⁹F NMR analysis of this compound.

Step-by-Step Methodology

-

Safety First: All handling of this compound and deuterated chloroform should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). The synthesis of this compound involves hazardous reagents like oleum, indicating its reactive nature.[13]

-

Sample Preparation:

-

Use a clean, dry 5 mm NMR tube.

-

Prepare a stock solution of deuterated chloroform (CDCl₃) containing a suitable internal reference standard. α,α,α-Trifluorotoluene (δ ≈ -63.72 ppm) is an excellent choice as its singlet peak is in a region unlikely to overlap with the analyte signals.[8]

-

Add approximately 0.6 mL of this solvent/standard mixture to the NMR tube.

-

Carefully add 5-10 mg of this compound to the solvent. Due to its reactivity and potential volatility, this should be done swiftly.

-

Cap the NMR tube securely and seal with parafilm to prevent contamination from atmospheric moisture. Invert the tube several times to ensure a homogeneous solution.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

-

¹⁹F NMR Data Acquisition:

-

Tune the ¹⁹F probe.

-

Set the spectral width to encompass the expected chemical shift range (e.g., from +50 ppm to -100 ppm, a total width of 150 ppm is a safe starting point).

-

Use a standard single-pulse experiment.

-

Set the acquisition time to at least 1 second and the relaxation delay (d1) to 2-5 seconds to allow for adequate relaxation of the fluorine nuclei.

-

Collect a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Apply a line-broadening factor (e.g., 0.5 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Calibrate the chemical shift axis by setting the internal standard peak to its known literature value (e.g., -63.72 ppm for trifluorotoluene).

-

Identify the two signals: a downfield triplet (+40 to +20 ppm) corresponding to the -COF group and an upfield doublet (-60 to -80 ppm) for the -CF₂Br group.

-

Measure the coupling constant (J) from the splitting in both the doublet and the triplet; the values should be identical, confirming the assignment.

-

Conclusion

The ¹⁹F NMR spectrum of this compound provides a textbook example of how structure dictates spectral appearance. The strong deshielding effect of the acyl group pushes the -COF signal significantly downfield, while the geminal fluorines of the -CF₂Br group reside in a more conventional upfield region for halogenated alkanes. The predictable through-bond coupling provides unambiguous structural confirmation. By employing the rigorous experimental protocol detailed here, researchers and drug development professionals can confidently characterize this and other reactive fluorinated intermediates, ensuring the integrity and quality of their synthetic pathways and leveraging the full analytical power of ¹⁹F NMR spectroscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. colorado.edu [colorado.edu]

- 11. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 12. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 13. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

stability and storage of bromodifluoroacetyl fluoride

An In-depth Technical Guide to the Stability and Storage of Bromodifluoroacetyl Fluoride

Introduction: The Double-Edged Sword of Reactivity

This compound (BrCF₂COF) is a highly valuable reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional nature—bearing a reactive acyl fluoride, a difluoromethylene group, and a bromine atom—allows for its use as a versatile building block for introducing the bromodifluoromethyl moiety into complex molecules. However, the very reactivity that makes this compound synthetically useful also presents significant challenges regarding its stability and handling. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for this compound, grounded in chemical principles and established safety practices. It is intended for researchers, chemists, and drug development professionals who utilize this potent reagent in their work.

Core Chemical Stability Profile

The stability of this compound is best understood by examining its constituent parts. Acyl fluorides, as a class, exhibit a unique balance of reactivity and stability that distinguishes them from other acyl halides.[1][2]

1.1. The Acyl Fluoride Moiety: A Stable yet Potent Electrophile

Compared to their chloride or bromide counterparts, acyl fluorides are generally more stable, particularly towards hydrolysis.[3] This enhanced stability is attributed to the strength of the carbon-fluorine bond. The C-F bond is significantly stronger than the C-Cl or C-Br bond, making the fluoride ion a less effective leaving group.[2] This kinetic stability allows acyl fluorides to be handled with greater ease and, in some cases, even in the presence of minor moisture without immediate decomposition. Despite this, they remain sufficiently electrophilic to react readily with a wide range of nucleophiles, a characteristic essential for their synthetic utility.

1.2. Influence of α-Halogenation

The presence of the bromine and two fluorine atoms on the alpha-carbon (the carbon adjacent to the carbonyl) has a profound electronic effect. These electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a non-halogenated acyl fluoride. This electronic influence counteracts the stability of the C-F bond to some extent, creating a finely tuned reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 38126-07-7 | [4][5][6] |

| Molecular Formula | C₂BrF₃O | [4][5][6][7] |

| Molecular Weight | 176.92 g/mol | [4][5][6] |

| Appearance | Colorless gas or liquid | [7] |

Factors Influencing Degradation and Instability

While relatively stable for an acyl halide, this compound is susceptible to degradation under specific conditions. Understanding these factors is critical for maintaining its purity and ensuring safe handling.

2.1. Hydrolysis: The Primary Degradation Pathway

The most significant stability concern for this compound is its reaction with water. Although slower than for other acyl halides, hydrolysis does occur, leading to the formation of bromodifluoroacetic acid and highly corrosive hydrogen fluoride (HF).[8][9][10]

The generation of HF is a critical safety and stability issue. HF is a highly toxic and corrosive substance that can cause severe, deep-tissue burns which may not be immediately painful.[11][12] Furthermore, the presence of acidic byproducts like HF can potentially catalyze further decomposition of the reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. 38126-07-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. Bromo(difluoro)acetyl fluoride | C2BrF3O | CID 2773284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 9. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 10. Fluoride Salts, Soluble | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. eurofluor.org [eurofluor.org]

- 12. ehs.yale.edu [ehs.yale.edu]

Bromodifluoroacetyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromodifluoroacetyl fluoride (BrCF₂COF) is a reactive acyl fluoride that has carved out a significant niche in synthetic chemistry, particularly as a valuable building block in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its capacity to introduce the prized bromodifluoromethyl (BrCF₂) moiety into a wide array of molecular scaffolds. This guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and applications of this compound, with a special focus on its role in medicinal chemistry. Detailed experimental protocols, safety considerations, and a thorough analysis of its reactivity are presented to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile reagent.

Introduction: The Significance of the Bromodifluoromethyl Group in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1][2] Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the various fluorinated motifs, the bromodifluoromethyl (BrCF₂) group offers a unique combination of properties. The presence of two fluorine atoms imparts significant electronic effects, while the bromine atom serves as a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

This compound stands out as a primary reagent for the introduction of this valuable functional group. Its high reactivity as an acyl fluoride allows for efficient reactions with a variety of nucleophiles, making it a powerful tool in the synthetic chemist's arsenal.

Discovery and Historical Evolution of this compound

The history of this compound is intertwined with the broader development of organofluorine chemistry. While a definitive first synthesis is not singular, early investigations into the oxidation of fluorinated olefins laid the groundwork for its discovery.

A pivotal publication by H. Cohn and E.D. Bergmann in the Israel Journal of Chemistry in 1964 described the autoxidation of 1,1-dibromo-2,2-difluoroethylene.[3][4][5][6][7][8] This reaction yielded a mixture of bromodifluoroacetyl bromide and what was characterized as dibromofluoroacetyl fluoride, which can be considered a key precursor or an isomeric mixture related to this compound. This work demonstrated a viable pathway to this class of compounds from readily accessible starting materials.

Subsequent research, largely documented in the patent literature, explored alternative and more efficient synthetic routes. These include:

-

Gas-phase oxidation of bromotrifluoroethene: This method involves the reaction of bromotrifluoroethene with molecular oxygen, often initiated by species like nitrogen dioxide (NO₂) or trifluoromethyl hypofluorite (CF₃OF).[1]

-

Decomposition of halogenated ethanes with oleum: Various patents describe the synthesis of this compound or its corresponding chloride by treating polyhalogenated ethanes (such as 1,2-dibromo-1,1-difluoro-2,2-dichloroethane or 1,1,2-trifluoro-1,2-dibromo-2-chloroethane) with oleum (fuming sulfuric acid).[3][4][5][9] The use of catalysts like mercury salts was often employed to improve reaction yields and rates.[3][4][5]

These developments were driven by the growing recognition of the utility of the bromodifluoromethyl group in various fields, particularly in the burgeoning agrochemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties